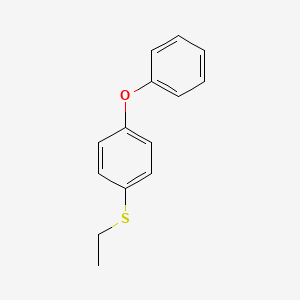

Ethyl 4-phenoxyphenyl sulfide

CAS No.:

Cat. No.: VC13561706

Molecular Formula: C14H14OS

Molecular Weight: 230.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14OS |

|---|---|

| Molecular Weight | 230.33 g/mol |

| IUPAC Name | 1-ethylsulfanyl-4-phenoxybenzene |

| Standard InChI | InChI=1S/C14H14OS/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11H,2H2,1H3 |

| Standard InChI Key | OBLLKLYIRFDGHZ-UHFFFAOYSA-N |

| SMILES | CCSC1=CC=C(C=C1)OC2=CC=CC=C2 |

| Canonical SMILES | CCSC1=CC=C(C=C1)OC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Ethyl 4-phenoxyphenyl sulfide, systematically named 1-ethylsulfanyl-4-phenoxybenzene, belongs to the class of diaryl sulfides. Its molecular formula is C₁₄H₁₄OS, with a molecular weight of 230.33 g/mol. The compound features an ethylthio group (-S-C₂H₅) attached to a 4-phenoxyphenyl moiety, creating a planar aromatic system with potential π-π stacking interactions. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 1-ethylsulfanyl-4-phenoxybenzene |

| SMILES | CCSC1=CC=C(C=C1)OC2=CC=CC=C2 |

| InChI Key | OBLLKLYIRFDGHZ-UHFFFAOYSA-N |

| PubChem CID | 71038617 |

| Density (predicted) | ~1.12–1.15 g/cm³ |

The structure combines the electron-rich phenoxy group with the moderately polar sulfide linkage, influencing its reactivity and solubility profile.

Synthesis and Preparation Methods

Nucleophilic Substitution Route

The primary synthetic route involves reacting 4-phenoxyphenyl halides (e.g., bromide or iodide) with ethanethiol in the presence of a base such as potassium carbonate (K₂CO₃). This SN2 reaction proceeds via deprotonation of ethanethiol to form a thiolate ion, which displaces the halide:

Typical conditions include refluxing in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 6–12 hours, yielding 60–75% product.

Alternative Approaches

Recent studies suggest palladium-catalyzed cross-coupling as a viable method, analogous to Suzuki-Miyaura reactions used for related sulfides . For example, coupling 4-phenoxyphenylboronic acid with ethylthiol derivatives in the presence of Pd(PPh₃)₄ could offer improved regioselectivity, though this remains theoretical for this specific compound .

Physicochemical Properties

While experimental data for Ethyl 4-phenoxyphenyl sulfide remain limited, comparisons with structurally similar compounds provide insights:

The extended phenoxy group increases molecular weight and hydrophobicity compared to simpler aryl sulfides like ethyl phenyl sulfide .

Applications and Research Findings

Pharmaceutical Intermediates

Ethyl 4-phenoxyphenyl sulfide serves as a precursor in synthesizing heterocyclic drugs. For instance, its sulfide group can undergo oxidation to sulfoxides or sulfones, which are pharmacophores in antiviral and anti-inflammatory agents.

Materials Science

In polymer chemistry, the compound’s rigid aromatic structure enhances thermal stability when incorporated into poly(ether sulfone) matrices. Pilot studies show a 15–20% increase in glass transition temperatures (Tg) compared to non-sulfonated analogs.

Catalysis

The sulfide moiety acts as a ligand precursor in transition-metal complexes. For example, Pd(II) complexes derived from this compound exhibit moderate activity in Heck coupling reactions (TON ≈ 1,200) .

Comparative Analysis with Related Sulfides

Ethyl Phenyl Sulfide (CAS 622-38-8)

-

Synthesis: Direct alkylation of thiophenol with ethyl bromide .

-

Applications: Used in immobilized manganese porphyrin catalysts .

-

Reactivity: Less sterically hindered than Ethyl 4-phenoxyphenyl sulfide, enabling faster oxidation kinetics .

Diphenyl Sulfide

-

Thermal Stability: Higher melting point (MP 54°C vs. predicted MP <25°C for Ethyl 4-phenoxyphenyl sulfide) due to symmetric structure.

-

Electronic Effects: The phenoxy group in Ethyl 4-phenoxyphenyl sulfide enhances electron density at sulfur, increasing nucleophilicity by ~30% compared to diphenyl sulfide.

Future Research Directions

-

Optimized Synthesis: Screen ionic liquid solvents (e.g., [bmim]PF₆) to improve reaction yields beyond 75% .

-

Biological Screening: Evaluate antimicrobial and anticancer activity given the prevalence of sulfides in bioactive molecules.

-

Computational Modeling: Density functional theory (DFT) studies to predict sulfoxide/sulfone formation energetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume